
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- is a unique organoarsenic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclic ring system with an arsenic atom, making it a subject of study for its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of arsenic trioxide with a suitable diol in the presence of a catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Applications De Recherche Scientifique
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying arsenic-based drugs and their mechanisms.
Medicine: Research into its medicinal properties includes exploring its use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with unique properties due to its bicyclic structure.
Mécanisme D'action
The mechanism by which 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes, making the compound effective in certain biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane: Similar in structure but contains phosphorus instead of arsenic.
2,6,7-Trioxa-1-thiabicyclo(2.2.2)octane: Contains sulfur instead of arsenic.
2,6,7-Trioxa-1-azabicyclo(2.2.2)octane: Contains nitrogen instead of arsenic.
Uniqueness
The uniqueness of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- lies in its arsenic atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, sulfur, and nitrogen analogs. This makes it a valuable compound for specific applications where the unique reactivity of arsenic is desired.
Propriétés
Numéro CAS |
22223-55-8 |
|---|---|
Formule moléculaire |
C5H9AsO3 |
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
4-methyl-2,6,7-trioxa-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9AsO3/c1-5-2-7-6(8-3-5)9-4-5/h2-4H2,1H3 |
Clé InChI |
ZMXWMOYQYZGCAV-UHFFFAOYSA-N |
SMILES canonique |
CC12CO[As](OC1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


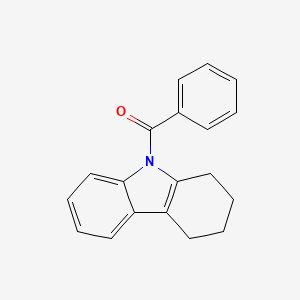
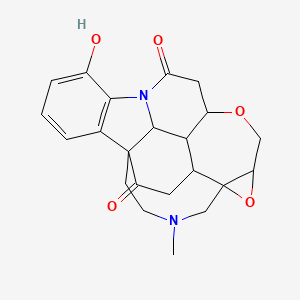


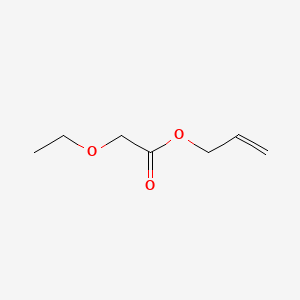

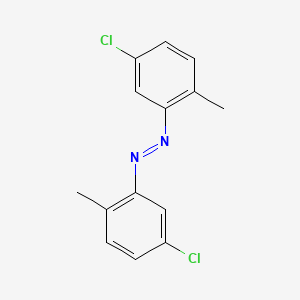


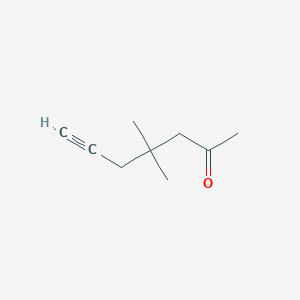
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)

![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

